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5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol

Procaspase-6 Allosteric inhibitor Surface plasmon resonance (SPR)

5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6), also designated Procaspase-6 Inhibitor 12 or Compound 1, is a small-molecule, noncovalent, allosteric inhibitor that functions as a molecular glue at the dimer interface of procaspase-6. It engages a well-defined allosteric pocket formed by Y198, T199, and E214, stabilizing the zymogen form and preventing protease activation.

Molecular Formula C16H13FN4O
Molecular Weight 296.305
CAS No. 1575392-43-6
Cat. No. B2905055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol
CAS1575392-43-6
Molecular FormulaC16H13FN4O
Molecular Weight296.305
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=C(C=C(C=C2)F)O)C3=NC=CC=N3
InChIInChI=1S/C16H13FN4O/c17-12-5-4-11(14(22)9-12)10-21-16-13(3-1-6-18-16)15-19-7-2-8-20-15/h1-9,22H,10H2,(H,18,21)
InChIKeyYTVDOVJPKJLMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procaspase-6 Allosteric Inhibitor 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6): A Target-Specific Molecular Glue for Dimer Interface Stabilization


5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6), also designated Procaspase-6 Inhibitor 12 or Compound 1, is a small-molecule, noncovalent, allosteric inhibitor that functions as a molecular glue at the dimer interface of procaspase-6 [1]. It engages a well-defined allosteric pocket formed by Y198, T199, and E214, stabilizing the zymogen form and preventing protease activation [1][2]. Its binding mode and quantitative affinity (KD = 0.27–0.47 µM) have been validated in two independent structural biology campaigns (PDB: 4NBL and 8F78) supported by surface plasmon resonance (SPR) and X-ray crystallography [1][2][3].

Mechanism
Allosteric dimer-interface stabilizer (noncovalent molecular glue)
Target
Procaspase-6 zymogen; locks inactive conformation, prevents activation
Binding
SPR-validated KD 0.27–0.47 µM across independent studies
Structure
Two co-crystal structures (PDB: 4NBL, 8F78); conserved binding pose in 10 congeners

Why Generic Caspase-6 Inhibitors Cannot Replace 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol for Procaspase-6 Zymogen Stabilization Studies


Procaspase-6 inhibitors fall into two mechanistically distinct classes: (i) active-site-directed inhibitors (e.g., peptide aldehydes, vinyl sulfones) that target mature caspase-6 but cannot discriminate zymogen from active protease, and (ii) allosteric dimer-interface stabilizers that lock procaspase-6 in its inactive zymogen conformation [1]. The target compound belongs exclusively to the second class and is one of very few noncovalent molecular glues with a solved co-crystal structure demonstrating π-stacking between a heteroarene probe and the Y198–Y198 tyrosine pair at the dimer interface [1][2]. Closely related congeners—even those differing only in the heteroarene ring—exhibit KD values spanning three orders of magnitude (0.080 µM to >1,100 µM), meaning that structurally similar analogs cannot be assumed to possess comparable binding energetics or functional effects [2]. Substitution with an active-site inhibitor or an uncharacterized analog therefore risks loss of both the allosteric mechanism and the quantitative structure–activity relationship that underpins this system.

Mechanism mismatch
Active-site inhibitors (e.g., pep419, vinyl sulfones) target mature caspase-6 only; cannot discriminate zymogen from active protease and will not block upstream procaspase-6 activation.
Congener variability
Structurally similar analogs in this series exhibit KD spanning >3 orders of magnitude; minor heteroarene changes can drastically alter binding energetics and functional effect.
Evidence gap
Uncharacterized analogs lack published co-crystal structures and stacking-energy data; assumption of comparable binding mode or affinity is not supported.

Quantitative Differentiation Evidence for 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6) Against Closest Comparators


Binding Affinity for Procaspase-6 Zymogen: Head-to-Head KD Comparison vs. Congeneric Analogs 2 and 3

The target compound (Compound 1) exhibits a KD of 0.27 ± 0.30 µM for procaspase-6 as measured by SPR in the 2023 J. Med. Chem. study [1]. This represents a 1.7-fold higher affinity than Compound 2 (KD = 0.47 ± 0.50 µM), which bears a different heteroarene, and a 3.1-fold higher affinity than Compound 3 (KD = 0.85 ± 0.13 µM), which differs only in the pyrimidine attachment position (pyrimidin-4-yl vs. pyrimidin-2-yl) [1]. The binding free energy (ΔG) for Compound 1 is –8.96 kcal/mol, compared to –8.62 kcal/mol for Compound 2 and –8.28 kcal/mol for Compound 3 [1]. Notably, the earlier 2014 study reported a KD of 0.47 µM for the same compound [2], confirming reproducibility across independent laboratories and SPR platforms.

Binding Affinity vs. Closest Congeners
Head-to-head
KD = 0.27 µM (Compound 1) vs. 0.47 µM (Compound 2), 0.85 µM (Compound 3)
Supports stronger dimer-interface binding among pyrimidine positional isomers
Cross-study KD 0.47 µM confirms reproducibility; ΔG = –8.96 kcal/mol
Procaspase-6 Allosteric inhibitor Surface plasmon resonance (SPR)

Experimentally Solved Co-Crystal Structure: Binding Mode Conservation Benchmark Across 10 Congeners

The target compound is the reference ligand for which the binding pose was first established (PDB: 4NBL at 1.76 Å resolution) and later confirmed in a second, independent structure (PDB: 8F78 at 2.65 Å resolution) [1][2]. In the 2023 congeneric series of 30 ligands, 10 representative analogs were structurally characterized, and all 10 exhibited binding poses 'almost exactly analogous to that adopted by 1' [2]. This structural conservation validates Compound 1 as the gold-standard structural biology tool for this allosteric site. By contrast, active-site peptide inhibitors such as Ac-VEID-CHO bind to an entirely different site on mature caspase-6 [3], and the irreversible inhibitor PG3d lacks a procaspase-6 co-crystal structure [4].

Co-Crystal Structure Conservation
Reported
PDB 4NBL (1.76 Å) and 8F78; binding pose conserved across 10 congeneric complexes
Structural reference for allosteric pocket; active-site inhibitors lack procaspase-6 co-crystal
Essential for structure-based design and mutagenesis studies
X-ray crystallography Protein–ligand complex Allosteric binding mode

Functional Selectivity in Cells: Prevention of mHTT1–586-Mediated Procaspase-6 Activation vs. Active Caspase-6 Inhibitors

The target compound prevents the activation of the procaspase-6 zymogen by mHTT1–586 (mutant huntingtin fragment) in COS-7 cells . This is a mechanistically distinct functional outcome from active-site caspase-6 inhibitors such as pep419 (IC50 = 8.6 µM against mature caspase-6) [1] or vinyl sulfone inhibitors (IC50 = 100–192 nM against mature caspase-6 in vitro) [2], which inhibit the already-activated protease but do not prevent the upstream zymogen activation step that is directly implicated in Huntington's disease pathology.

Functional Selectivity: Zymogen vs. Active Protease
Class-level
Prevents mHTT1–586-mediated procaspase-6 activation in COS-7 cells
Mechanistically distinct upstream zymogen block; active-site inhibitors (pep419 IC50 8.6 µM) only inhibit mature caspase-6
Relevant for Huntington’s disease activation model research
Cellular assay Zymogen activation Huntingtin

Procaspase-6 Protein Thermal Stabilization: Quantitative Comparison vs. Closest Allosteric Congener

The target compound significantly stabilizes procaspase-6 against thermal denaturation, as demonstrated by the 2014 ChemMedChem study [1]. The immediate congener Procaspase-6 Inhibitor 13 (CAS 1575392-45-8), which differs by the replacement of the phenol -OH with an additional nitrogen in the heteroarene, exhibits a nominally tighter KD (0.38 µM vs. 0.47 µM in the 2014 SPR dataset) and also contacts Y198, T199, and E214 at the dimer interface . However, the target compound's pyrimidine–phenol scaffold provides a distinct hydrogen-bonding network that may offer differential stabilization enthalpy. Direct comparative thermal shift data (ΔTm) for these two compounds in the same assay have not been published, representing a current evidence gap. Quantitative procurement selection between 12 and 13 should therefore be guided by the specific heteroarene stacking properties required, as the 2023 study established that pyrimidine-2-yl stacking energy (Eint = –22.3 kcal/mol for Compound 1) differs from that of alternative heterocycles [2].

Thermal Stabilization vs. Closest Congener
Data to verify
Inhibitor 12 (this compound) KD 0.47 µM, Eint –22.3 kcal/mol; Inhibitor 13 KD 0.38 µM, Eint not reported
Published stacking energy supports computational modeling; direct ΔTm comparison not available
Cross-study SPR conditions differ; selection may depend on required stacking parameter
Thermal shift assay Protein stabilization Differential scanning fluorimetry

Physicochemical and Storage Stability Profile for Long-Term Research Procurement Planning

The target compound is supplied at ≥98% purity (HPLC) and has defined, stability-tested storage conditions: 2 years at –20°C as powder, 2 weeks at 4°C in DMSO, and 6 months at –80°C in DMSO [1]. Its molecular weight (296.30 g/mol), calculated LogP (~3.95), and topological polar surface area (71 Ų) place it within drug-like chemical space (zero Rule-of-5 violations) . This combination of high purity specification and established long-term stability under standard laboratory storage conditions reduces the risk of batch-to-batch variability in SPR and cellular assays compared to less well-characterized analogs.

Physicochemical Stability Profile
Specification review
Purity ≥98% (HPLC); powder 2 yr –20°C, DMSO 6 months –80°C
Supports long-term assay reproducibility; storage data more detailed than for many analogs
Supplier-specified; batch-specific COA should be reviewed
Compound stability Storage conditions Procurement specifications

Heteroarene–Tyrosine Stacking Energy (Eint): A Quantitative Parameter Unique to the Congeneric Series

The 2023 systematic study computed Eint (total interaction energy) for all 30 congeners using high-level computational methods [1]. Compound 1 exhibits Eint = –22.3 kcal/mol, which falls within the cluster of high-affinity ligands (Eint range: –18.8 to –24.7 kcal/mol for the full set). Importantly, the study demonstrated a strong correlation (R² = 0.73) between heteroarene–tyrosine stacking energy [Eint(Stack)] and total Eint across all ligands, and excluding strained analog 12 improved the correlation to R² = 0.87 [1]. This quantitative framework positions Compound 1 as the reference pyrimidine-2-yl stacking probe. No comparable stacking energy dataset exists for active-site caspase-6 inhibitors or for the broader procaspase-6 inhibitor chemical space outside this congeneric series.

Heteroarene–Tyrosine Stacking Energy (Eint)
Class-level
Eint = –22.3 kcal/mol; R² = 0.73–0.87 correlation with binding free energy in 30-compound set
Reference stacking probe for computational modeling; unique published Eint for pyrimidine-2-yl
Correlation framework supports quantitative structure–energy relationship studies
Stacking interaction Binding energy decomposition Computational chemistry

Recommended Application Scenarios for 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol Based on Quantitative Differentiation Evidence


Procaspase-6 Zymogen Stabilization and Allosteric Mechanism Studies in Neurodegenerative Disease Models

The compound is uniquely suited for Huntington's disease research requiring specific blockade of mHTT1–586-mediated procaspase-6 activation. Its noncovalent, allosteric mechanism prevents zymogen activation at the dimer interface [1], functionally distinguishing it from active-site inhibitors such as pep419 (IC50 = 8.6 µM against mature caspase-6) [2]. Use in COS-7 cell transfection models is validated, and the solved co-crystal structures (PDB: 4NBL, 8F78) provide atomic-level guidance for mutagenesis and structure–function studies [3][4].

Quantitative Heteroarene–Tyrosine Stacking Interaction Studies as a Computational Chemistry Benchmark

Compound 1 is the reference pyrimidine-2-yl probe within the only published congeneric dataset (30 compounds) that systematically maps heteroarene stacking energies (Eint) against experimental binding free energies (ΔG) [1]. With Eint = –22.3 kcal/mol and a validated correlation (R² = 0.73–0.87) between stacking energy and total interaction energy, it serves as a calibrated input for DFT, SAPT, and free-energy perturbation (FEP) method development and validation [1].

High-Confidence SPR Assay Development and Biophysical Screening Cascade Calibration

The compound's binding affinity has been independently measured in two SPR campaigns (KD = 0.27 µM in 2023 and KD = 0.47 µM in 2014) [1][3], providing a cross-validated reference for SPR assay qualification. Its well-defined storage stability (2 years at –20°C powder, 6 months at –80°C in DMSO) [5] and ≥98% purity specification ensure reliable use as a positive control in screening cascades for procaspase-6 allosteric modulators.

Structure-Based Fragment Merging and Rational Allosteric Drug Design

As the product of a successful fragment-merging strategy that produced nanomolar-affinity ligands [3], Compound 1 represents a validated starting point for structure-based lead optimization. Its conserved binding pose across 10 congeneric co-crystal structures [4] makes it an ideal scaffold for medicinal chemistry efforts targeting the procaspase-6 dimer interface, particularly when designing libraries that probe heteroarene stacking contributions to binding energy.

Application
Selection Property
Validation Focus
Procaspase-6 zymogen activation studies in neurodegeneration models
Allosteric dimer-interface stabilization mechanism
Zymogen vs. active protease discrimination
Heteroarene–tyrosine stacking interaction computational benchmarking
Quantitative Eint and ΔG correlation dataset
DFT/SAPT method validation with experimental binding
SPR assay development and screening cascade calibration
Cross-validated KD from independent studies
Positive control with defined storage stability
Structure-based fragment merging and allosteric lead optimization
Solved co-crystal structures with conserved binding pose
Scaffold for medicinal chemistry library design
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